molecular formula C15H15NO4S B12197096 1-Methyl-4-[(2-nitro-1-phenylethyl)sulfonyl]benzene CAS No. 52265-19-7

1-Methyl-4-[(2-nitro-1-phenylethyl)sulfonyl]benzene

Cat. No.: B12197096
CAS No.: 52265-19-7
M. Wt: 305.4 g/mol
InChI Key: LYHUVMDNSSMZFF-UHFFFAOYSA-N
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Description

1-Methyl-4-[(2-nitro-1-phenylethyl)sulfonyl]benzene is a chemical compound with the molecular formula C15H15NO2S It is known for its unique structure, which includes a benzene ring substituted with a methyl group, a nitro group, and a phenylethylsulfonyl group

Preparation Methods

The synthesis of 1-Methyl-4-[(2-nitro-1-phenylethyl)sulfonyl]benzene typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Sulfonylation: The addition of a sulfonyl group to the benzene ring, often using sulfonyl chlorides in the presence of a base.

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency .

Chemical Reactions Analysis

1-Methyl-4-[(2-nitro-1-phenylethyl)sulfonyl]benzene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The methyl and phenylethyl groups can participate in nucleophilic substitution reactions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Common reagents and conditions used in these reactions include strong acids, bases, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Methyl-4-[(2-nitro-1-phenylethyl)sulfonyl]benzene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methyl-4-[(2-nitro-1-phenylethyl)sulfonyl]benzene involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonyl group can also participate in binding interactions with proteins and enzymes, modulating their activity .

Comparison with Similar Compounds

1-Methyl-4-[(2-nitro-1-phenylethyl)sulfonyl]benzene can be compared with similar compounds such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

52265-19-7

Molecular Formula

C15H15NO4S

Molecular Weight

305.4 g/mol

IUPAC Name

1-methyl-4-(2-nitro-1-phenylethyl)sulfonylbenzene

InChI

InChI=1S/C15H15NO4S/c1-12-7-9-14(10-8-12)21(19,20)15(11-16(17)18)13-5-3-2-4-6-13/h2-10,15H,11H2,1H3

InChI Key

LYHUVMDNSSMZFF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(C[N+](=O)[O-])C2=CC=CC=C2

Origin of Product

United States

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